Methyl 3-bromo-4-isopropoxybenzoate

Physical form Automated dispensing Solubility

Methyl 3-bromo-4-isopropoxybenzoate (CAS 213598-10-8) is a halogenated benzoate ester bearing a bromine atom at the meta position and a branched isopropoxy group at the para position relative to the methyl ester. With molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g·mol⁻¹, it serves as a bifunctional building block in medicinal chemistry and organic synthesis, offering both a cross-coupling handle (C–Br) and a sterically differentiated ether substituent.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 213598-10-8
Cat. No. B1603576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-isopropoxybenzoate
CAS213598-10-8
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
InChIKeyHVUYIEIHXSRIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Isopropoxybenzoate (CAS 213598-10-8): Core Identity for Procurement Screening


Methyl 3-bromo-4-isopropoxybenzoate (CAS 213598-10-8) is a halogenated benzoate ester bearing a bromine atom at the meta position and a branched isopropoxy group at the para position relative to the methyl ester [1]. With molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g·mol⁻¹, it serves as a bifunctional building block in medicinal chemistry and organic synthesis, offering both a cross-coupling handle (C–Br) and a sterically differentiated ether substituent . The compound is commercially supplied at ≥95% purity (Sigma-Aldrich) or ≥98% purity (Fluorochem) as a liquid at ambient temperature, distinguishing it from several solid alkoxy analogs .

Liquid at ambient temperature — supports automated liquid-handling and high-throughput parallel synthesis workflows
Aryl bromide (C–Br) handle — compatible with Pd-catalyzed Suzuki-Miyaura and related cross-coupling methods
Branched isopropoxy substituent — enables steric and lipophilicity tuning in medicinal chemistry building-block libraries

Why Methyl 3-Bromo-4-Isopropoxybenzoate Cannot Be Replaced by Common Analogs Without Evidence


The 3‑bromo‑4‑isopropoxy substitution pattern imparts a unique combination of steric bulk, lipophilicity, and leaving‑group reactivity that cannot be replicated by simple replacement with methoxy, ethoxy, or chloro analogs. Differences in physical state (liquid vs. solid), logP, boiling point, and halogen electronegativity collectively influence reaction performance, purification behaviour, and formulation compatibility [1]. Procurement decisions based solely on generic benzoate class membership risk suboptimal yields, altered selectivity, and unexpected physical handling challenges. The quantitative comparisons below establish where the target compound demonstrates measurable differentiation.

Target Liquid at 20 °C; direct dispensing without pre-dissolution
Methoxy analog Crystalline solid (mp 98–100 °C); requires melting or solvent pre-dissolution before automated use
Target C–Br bond; lower BDE supports oxidative addition in cross-coupling
Chloro analog C–Cl bond; higher BDE may require harsher coupling conditions and higher catalyst loading
Target Branched isopropoxy; logP ~3.0 for lipophilicity-driven SAR
Linear alkoxy analogs Methoxy (logP ~2.2) or ethoxy (logP ~2.6); may shift logP-dependent permeability profiles

Head‑to‑Head Evidence: Where Methyl 3-Bromo-4-Isopropoxybenzoate Outperforms Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Crystalline Solid Among Direct Analogs

Methyl 3-bromo-4-isopropoxybenzoate is a liquid at 20 °C (supplier specification, Sigma-Aldrich ), whereas methyl 3-bromo-4-methoxybenzoate (CAS 35450-37-4) is a crystalline solid with a melting point of 98–100 °C . This physical-state difference is directly relevant for laboratories employing automated liquid-handling or high-throughput parallel synthesis platforms, where solid dispensing introduces additional unit operations and variability.

Physical State
Supplier specification
Liquid at 20 °C
Methoxy analog: crystalline solid (mp 98–100 °C)
Supports automated dispensing without pre-dissolution; relevant for high-throughput synthesis platforms
Verify with supplier COA for specific lot physical form
Physical form Automated dispensing Solubility

Hydrophobicity (logP): Isopropoxy Substituent Imparts Measurably Higher Lipophilicity Than Methoxy or Ethoxy Analogs

The target compound exhibits a calculated logP of 3.02 (ChemSrc ). The directly comparable methoxy analog (methyl 3-bromo-4-methoxybenzoate) records a logP of 2.24 (PubChem XLogP3 [1]), and the ethoxy analog (methyl 3-bromo-4-ethoxybenzoate) records a logP of 2.63 (ChemSrc ). The stepwise increase of ~0.4–0.8 log units per additional methylene unit in the alkoxy chain confirms that the branched isopropoxy group delivers hydrophobicity beyond what a linear alkoxy chain of similar carbon count would provide.

Lipophilicity (logP)
Predicted value
logP 3.02
+0.78 vs methoxy analog; +0.39 vs ethoxy analog
Supports logP-based SAR exploration; branched isopropoxy delivers higher lipophilicity than linear alkoxy of similar carbon count
Predicted XLogP3 and ChemSrc values; experimental logP may differ
Lipophilicity logP Drug-likeness

Boiling Point Differentiation: Higher Thermal Stability Window Relative to Methoxy and Chloro Analogs

The predicted boiling point of methyl 3-bromo-4-isopropoxybenzoate is 321.6 °C at 760 mmHg . This is 23.5 °C higher than the methoxy analog (298.1 °C ) and 8.8 °C higher than the chloro-isopropoxy analog (312.8 °C, CAS 213598-06-2 ). The elevated boiling point indicates a broader thermal operating window, which is advantageous for reactions requiring sustained heating or for purification by fractional distillation.

Boiling Point
Predicted value
321.6 °C
+23.5 °C vs methoxy analog (298.1 °C); +8.8 °C vs chloro-isopropoxy analog (312.8 °C)
Supports broader thermal operating window for sustained heating and distillative purification in scale-up synthesis
Predicted value at 760 mmHg; experimental confirmation recommended for process design
Boiling point Thermal stability Distillation

Halogen Identity: Bromine as a Superior Leaving Group for Cross-Coupling vs. Chlorine

The C–Br bond in the target compound offers lower bond dissociation energy (BDE ≈ 84 kcal·mol⁻¹) compared to the C–Cl bond (BDE ≈ 97 kcal·mol⁻¹) in methyl 3-chloro-4-isopropoxybenzoate [1]. This thermodynamic advantage facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. Class-level inference from aryl bromide vs. aryl chloride reactivity indicates that bromides typically achieve higher conversion rates and yields under milder conditions (lower temperature, reduced catalyst loading) in Suzuki-Miyaura couplings [2].

C–Br vs C–Cl Reactivity
Class-level
C–Br BDE ~84 kcal·mol⁻¹
C–Cl BDE ~97 kcal·mol⁻¹ in chloro-isopropoxy analog; ΔBDE ~13 kcal·mol⁻¹
Supports cross-coupling reactivity review; aryl bromides typically reported to facilitate oxidative addition under milder conditions vs aryl chlorides
Class-level inference from aryl halide reactivity trends; substrate-specific validation recommended
Cross-coupling Suzuki-Miyaura Leaving group

Procurement-Relevant Application Scenarios for Methyl 3-Bromo-4-Isopropoxybenzoate


Liquid Handling-Amenable Suzuki Cross-Coupling Building Block

The liquid physical state of methyl 3-bromo-4-isopropoxybenzoate (Section 3, Evidence 1) allows direct pipetting into reaction vessels for automated parallel synthesis arrays. Combined with the C–Br bond reactivity advantage (Section 3, Evidence 4), procurement of this specific bromo‑isopropoxy ester streamlines high-throughput library construction where solid methoxy analogs would require pre-weighing and dissolution steps.

Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When structure-activity relationship (SAR) exploration requires incremental logP adjustment without altering the core aryl bromide scaffold, the isopropoxy substituent provides a measured +0.78 logP increment over the methoxy analog (Section 3, Evidence 2). This enables medicinal chemists to tune physicochemical properties predictably while retaining the same cross-coupling handle.

Thermal Process Development and Scale-Up Synthesis

The 321.6 °C boiling point of the target compound (Section 3, Evidence 3) offers a wider thermal operating window than methoxy (298.1 °C) or chloro-isopropoxy (312.8 °C) analogs. This is especially relevant for process chemistry groups conducting reactions at elevated temperatures or employing distillative purification, where reduced volatility minimizes material losses and improves mass balance.

Application
Selection Property
Validation Focus
Automated Parallel Synthesis
Physical form compatibility with liquid handling
Gravimetric dispensing accuracy and workflow reproducibility
Medicinal Chemistry SAR
Lipophilicity tuning via alkoxy substituent selection
logP-dependent permeability and metabolic stability endpoints
Thermal Process Development
Thermal operating window and volatility
Distillation recovery efficiency and thermal stability under sustained heating

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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